2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the introduction of the aldehyde group. One common method involves the reaction of 6-chloro-2-methylpyridine with a suitable pyrrolidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The presence of the chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid
- 2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidine-1-methanol
- 2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidine-1-amine
Uniqueness
2-(6-Chloro-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo specific chemical reactions that are not possible with its analogs. This functional group also contributes to its potential biological activities and applications in various fields.
Properties
Molecular Formula |
C11H13ClN2O |
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Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-(6-chloro-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H13ClN2O/c1-8-9(4-5-11(12)13-8)10-3-2-6-14(10)7-15/h4-5,7,10H,2-3,6H2,1H3 |
InChI Key |
OLGVGRBNXUPCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCN2C=O |
Origin of Product |
United States |
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